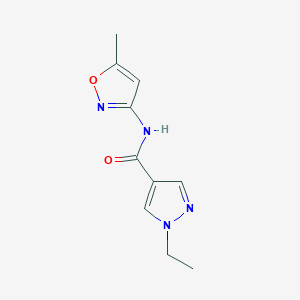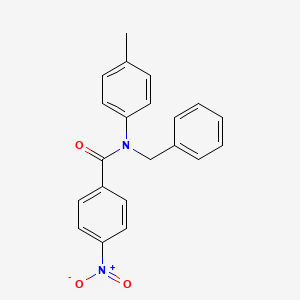![molecular formula C17H16ClN3O3 B5807605 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5807605.png)
3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide, also known as ACBC, is a chemical compound with potential therapeutic applications. It belongs to the class of benzamide derivatives and has been extensively studied for its biological activities.
Mécanisme D'action
The mechanism of action of 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2, which leads to a reduction in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects
3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory mediators, induction of apoptosis in cancer cells, and modulation of gene expression. It has also been shown to exhibit analgesic properties and to reduce the severity of pain in various animal models. 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide has been shown to have low toxicity and to be well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide is its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development. 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide has also been shown to have low toxicity and to be well-tolerated in animal studies, which is an important consideration for drug development.
One of the limitations of 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide is the lack of human clinical trials. While it has shown promising results in animal studies, further research is needed to determine its safety and efficacy in humans. Additionally, the mechanism of action of 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide. One area of research is the optimization of its therapeutic potential through the identification of its mechanism of action and the development of more potent analogs. Another area of research is the investigation of its potential applications in other disease conditions, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to determine its safety and efficacy in human clinical trials.
Méthodes De Synthèse
The synthesis of 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide involves the reaction of 2-chloro-4-nitroaniline with acetic anhydride to form 2-chloro-4-acetylaminoaniline. The latter is then reacted with 4-acetylamino-benzoyl chloride to obtain 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide. The purity of the compound is confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has been studied in various in vitro and in vivo models to investigate its potential therapeutic applications. 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It also exhibits selective cytotoxicity towards cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
3-acetamido-N-(4-acetamido-2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-10(22)19-13-5-3-4-12(8-13)17(24)21-16-7-6-14(9-15(16)18)20-11(2)23/h3-9H,1-2H3,(H,19,22)(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBDAEBMTKLWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetamido-N-(4-acetamido-2-chlorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-fluorophenoxy)acetyl]azepane](/img/structure/B5807530.png)

![6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B5807551.png)
![4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5807553.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)
![N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5807569.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5807575.png)
![1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)

![ethyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5807593.png)
![3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5807599.png)

